

3-Fluoro-5-nitrobenzonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671

[Get Quote](#)

In-Depth Technical Guide: 3-Fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-5-nitrobenzonitrile**, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, and includes a hypothetical, yet plausible, experimental protocol for its synthesis and analysis based on established chemical principles for similar compounds.

Core Chemical Identity

CAS Number: 110882-60-5

Molecular Formula: C₇H₃FN₂O₂

Molecular Weight: 166.11 g/mol

IUPAC Name: **3-Fluoro-5-nitrobenzonitrile**

Synonyms: 3-Cyano-5-fluoronitrobenzene

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Fluoro-5-nitrobenzonitrile** is presented in the table below. These values are compiled from various sources and may exhibit slight variations.

Property	Value	Reference
Appearance	Yellow solid	[1]
Melting Point	62 - 66 °C	[1]
Boiling Point	257.6 °C at 760 mmHg	[1]
Density	1.44 g/cm ³	[1]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in common organic solvents like dichloromethane and chloroform.	[1]
Flash Point	109.6 °C	[1]

Molecular Structure

The molecular structure of **3-Fluoro-5-nitrobenzonitrile** features a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group at positions 3, 5, and 1, respectively.

Molecular structure of **3-Fluoro-5-nitrobenzonitrile**.

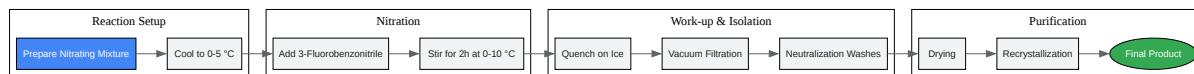
Experimental Protocols

The following sections provide detailed, albeit hypothetical, methodologies for the synthesis and analysis of **3-Fluoro-5-nitrobenzonitrile**, constructed from established chemical literature for analogous compounds.

Synthesis of 3-Fluoro-5-nitrobenzonitrile via Nitration of 3-Fluorobenzonitrile

This protocol describes a potential method for the synthesis of **3-Fluoro-5-nitrobenzonitrile**.

Materials:


- 3-Fluorobenzonitrile
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water
- Sodium Bicarbonate solution (5% w/v)
- Anhydrous Magnesium Sulfate
- Dichloromethane
- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.
- Nitration Reaction: To the cooled nitrating mixture, slowly add 5.0 g of 3-Fluorobenzonitrile dropwise over a period of 30 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A precipitate should form.
- Isolation and Neutralization: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with deionized water.
- Drying: Dry the crude product under vacuum.
- Purification: Purify the crude **3-Fluoro-5-nitrobenzonitrile** by recrystallization from ethanol to yield a yellow crystalline solid.

[Click to download full resolution via product page](#)

A hypothetical workflow for the synthesis of **3-Fluoro-5-nitrobenzonitrile**.

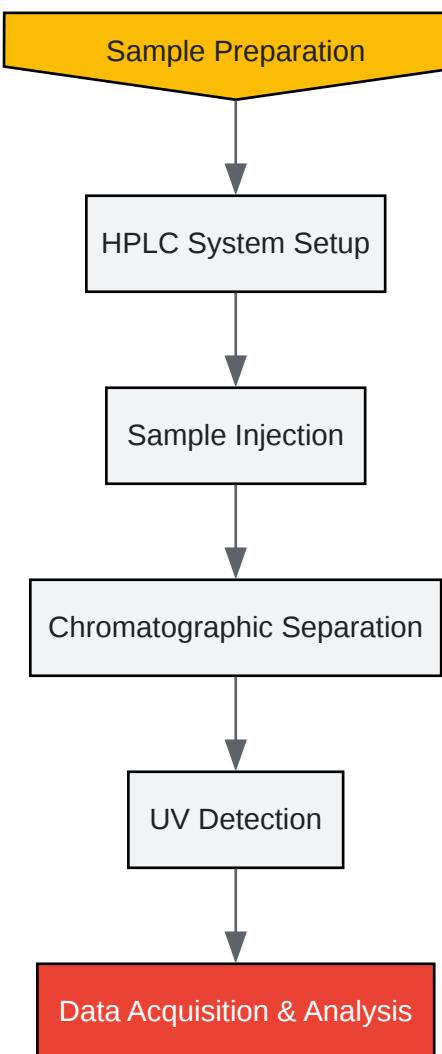
Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a hypothetical HPLC method for assessing the purity of synthesized **3-Fluoro-5-nitrobenzonitrile**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)

Chromatographic Conditions:


- Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Sample Preparation:

- Prepare a stock solution of the **3-Fluoro-5-nitrobenzonitrile** sample in the mobile phase at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
- Filter the sample through a 0.45 μ m syringe filter before injection.

Data Analysis:

The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.

[Click to download full resolution via product page](#)

A logical workflow for the HPLC analysis of **3-Fluoro-5-nitrobenzonitrile**.

Disclaimer

The experimental protocols provided in this guide are hypothetical and based on established chemical principles for similar compounds. These procedures have not been validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate personal protective equipment and in accordance with institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [3-Fluoro-5-nitrobenzonitrile CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027671#3-fluoro-5-nitrobenzonitrile-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com